molecular formula C113H196F3N43O32S B6295571 Ac-Ser-Gly-Arg-Gly-Lys-Gly-Gly-Lys-Gly-Leu-Gly-Lys(Ac)-Gly-Gly-Ala-Lys-Arg-His-Arg-Lys-Val-Gly-Gly-Lys(biotinyl)-OH.TFA CAS No. 2022956-66-5

Ac-Ser-Gly-Arg-Gly-Lys-Gly-Gly-Lys-Gly-Leu-Gly-Lys(Ac)-Gly-Gly-Ala-Lys-Arg-His-Arg-Lys-Val-Gly-Gly-Lys(biotinyl)-OH.TFA

Cat. No.: B6295571
CAS No.: 2022956-66-5
M. Wt: 2758.1 g/mol
InChI Key: RDZUXRDKWJBXKO-YIZHCMRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ac-Ser-Gly-Arg-Gly-Lys-Gly-Gly-Lys-Gly-Leu-Gly-Lys(Ac)-Gly-Gly-Ala-Lys-Arg-His-Arg-Lys-Val-Gly-Gly-Lys(biotinyl)-OH.TFA” is a synthetic peptide that has been modified with acetyl and biotinyl groups. Peptides like this are often used in biochemical research for studying protein interactions, enzyme activity, and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The acetylation of lysine residues and the biotinylation of the terminal lysine are performed using specific reagents like acetic anhydride and biotin-N-hydroxysuccinimide ester, respectively.

Industrial Production Methods

In an industrial setting, the production of such peptides involves automated peptide synthesizers that can handle large-scale synthesis. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Peptides like this one are used in various fields:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating protein-protein interactions and cellular signaling pathways.

    Medicine: Developing peptide-based therapeutics and diagnostics.

    Industry: Creating peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and modifications. Generally, peptides interact with proteins, enzymes, or receptors to modulate their activity. The acetyl and biotinyl groups can enhance binding affinity or facilitate detection and purification.

Comparison with Similar Compounds

Similar Compounds

    Ac-Ser-Gly-Arg-Gly-Lys-Gly-Gly-Lys-Gly-Leu-Gly-Lys-Gly-Gly-Ala-Lys-Arg-His-Arg-Lys-Val-Gly-Gly-Lys-OH: Lacks the acetyl and biotinyl modifications.

    Ac-Ser-Gly-Arg-Gly-Lys-Gly-Gly-Lys-Gly-Leu-Gly-Lys(Ac)-Gly-Gly-Ala-Lys-Arg-His-Arg-Lys-Val-Gly-Gly-Lys-OH: Lacks the biotinyl modification.

    Ser-Gly-Arg-Gly-Lys-Gly-Gly-Lys-Gly-Leu-Gly-Lys-Gly-Gly-Ala-Lys-Arg-His-Arg-Lys-Val-Gly-Gly-Lys(biotinyl)-OH: Lacks the acetyl modification.

Uniqueness

The unique combination of acetyl and biotinyl modifications in this peptide enhances its utility in research applications, allowing for specific interactions and easy detection or purification.

Properties

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-6-acetamido-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C111H195N43O30S.C2HF3O2/c1-61(2)45-76(146-91(168)57-134-97(172)68(26-11-17-37-113)141-86(163)52-129-83(160)49-131-95(170)67(25-10-16-36-112)142-88(165)54-133-98(173)70(31-22-42-125-108(116)117)144-90(167)56-136-100(175)78(58-155)140-65(7)157)99(174)135-55-89(166)143-69(29-14-20-40-123-64(6)156)96(171)132-48-82(159)128-51-85(162)139-63(5)94(169)147-71(27-12-18-38-114)101(176)149-74(33-24-44-127-110(120)121)103(178)151-77(46-66-47-122-60-138-66)105(180)150-73(32-23-43-126-109(118)119)102(177)148-72(28-13-19-39-115)104(179)153-92(62(3)4)106(181)137-50-84(161)130-53-87(164)145-75(107(182)183)30-15-21-41-124-81(158)35-9-8-34-80-93-79(59-185-80)152-111(184)154-93;3-2(4,5)1(6)7/h47,60-63,67-80,92-93,155H,8-46,48-59,112-115H2,1-7H3,(H,122,138)(H,123,156)(H,124,158)(H,128,159)(H,129,160)(H,130,161)(H,131,170)(H,132,171)(H,133,173)(H,134,172)(H,135,174)(H,136,175)(H,137,181)(H,139,162)(H,140,157)(H,141,163)(H,142,165)(H,143,166)(H,144,167)(H,145,164)(H,146,168)(H,147,169)(H,148,177)(H,149,176)(H,150,180)(H,151,178)(H,153,179)(H,182,183)(H4,116,117,125)(H4,118,119,126)(H4,120,121,127)(H2,152,154,184);(H,6,7)/t63-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,92-,93-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZUXRDKWJBXKO-YIZHCMRGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCCNC(=O)C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCNC(=O)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C113H196F3N43O32S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2758.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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